N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O3S/c1-8-13(24-9(2)17-8)14-19-20-15(23-14)18-12(21)7-22-11-6-4-3-5-10(11)16/h3-6H,7H2,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLXIKJZRZBKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the oxadiazole ring using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield hydrazides .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole and thiazole moieties. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In a recent study, compounds similar to N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide exhibited significant growth inhibition against glioblastoma cell lines (LN229) with mechanisms involving apoptosis induction through DNA damage .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | % Growth Inhibition | Mechanism of Action |
|---|---|---|---|
| Compound A | LN229 | 75% | Apoptosis |
| Compound B | OVCAR-8 | 85% | DNA Damage |
| N-[5-(2,4-dimethyl...] | SNB-19 | 86.61% | Apoptosis |
Antimicrobial Properties
Research has also indicated that compounds with thiazole and oxadiazole structures possess notable antimicrobial activity. A series of derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition of bacterial growth due to its ability to disrupt bacterial cell wall synthesis and function .
Table 2: Antimicrobial Activity
| Compound Name | Bacteria Tested | Activity Level |
|---|---|---|
| Compound C | Staphylococcus aureus | Inhibition |
| Compound D | Escherichia coli | Moderate Inhibition |
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Studies have shown that related thiazole derivatives can inhibit lipoxygenase activity, which is crucial in inflammatory processes. This inhibition could lead to therapeutic applications in treating inflammatory diseases .
Table 3: Enzyme Inhibition Studies
| Compound Name | Enzyme Target | Inhibition Type |
|---|---|---|
| Compound E | Lipoxygenase | Competitive |
| Compound F | Cyclooxygenase | Non-competitive |
Pharmacological Insights
The pharmacokinetic properties of this compound have been explored through in silico studies. These studies suggest favorable absorption and distribution characteristics which support its potential as a drug candidate .
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide involves multiple molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, including those involved in microbial cell wall synthesis and cancer cell proliferation.
Pathways Involved: It can inhibit key pathways such as the DNA synthesis pathway in microbes and the apoptosis pathway in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Oxadiazole-Thiazole Hybrids
- Compound 4 (Molbank 2013): Features a 1,3,4-oxadiazole linked to a diphenylmethyl group and pyrazine-substituted acetamide . Unlike the target compound, it lacks fluorinated substituents but demonstrates regioselective S-alkylation reactivity, a common synthesis strategy for such hybrids.
- Compounds 8t–8w (Brazilian Journal of Pharmaceutical Sciences, 2015): Contain sulfanyl-linked oxadiazole and indole/thiazole groups. For example, 8t (C₂₀H₁₇N₄SO₃Cl) showed bioactivity in lipoxygenase (LOX) and α-glucosidase inhibition assays, highlighting the role of sulfanyl bridges in enzyme interaction .
Thiadiazole Derivatives
- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide: Characterized crystallographically (monoclinic space group P2₁/c), this analog replaces oxadiazole with dihydrothiadiazole, retaining fluorophenyl groups. Its structure exhibits planar geometry stabilized by intramolecular hydrogen bonds .
Substituent Variations and Bioactivity
Key Observations:
- Fluorine Substitution: The 2-fluorophenoxy group in the target compound may enhance metabolic stability compared to non-fluorinated analogs like 8u (2-ethoxy-6-methylphenyl) .
- Thiazole Modifications : 2,4-Dimethyl substitution in the target contrasts with 4-fluorophenyl in 9b , which showed improved synthetic yields (85–92%) under optimized conditions .
Biological Activity
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and findings from various research studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Thiazole and Oxadiazole Rings : These heterocyclic structures are known for their biological activity.
- Fluorophenoxy Group : This moiety may enhance lipophilicity and biological interaction.
The molecular formula of the compound is , with a molecular weight of 302.34 g/mol. The presence of the thiazole ring is significant as it contributes to the compound's pharmacological properties.
Antitumor Activity
Research has indicated that compounds containing thiazole and oxadiazole rings exhibit notable antitumor activity. For instance:
- Cytotoxicity Studies : In vitro studies have shown that similar compounds with thiazole moieties have IC50 values ranging from 1.61 to 23.30 µM against various cancer cell lines, indicating strong cytotoxic potential .
- Mechanism of Action : The antitumor effects are often attributed to the induction of apoptosis in cancer cells through interactions with specific protein targets .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Antibacterial Testing : Compounds with similar thiazole structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives showed higher efficacy than conventional antibiotics .
- Structure Activity Relationship (SAR) : The introduction of electron-withdrawing groups like fluorine enhances antibacterial potency by increasing the electron deficiency of the aromatic system, facilitating interaction with bacterial targets .
Case Study 1: Anticancer Properties
A study investigated a series of thiazole derivatives, including those similar to this compound. The results indicated that these compounds effectively inhibited cell proliferation in human cancer cell lines such as A431 and U251. The most active compounds exhibited IC50 values below that of standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives were tested against a panel of bacteria. The results showed that compounds with thiazole rings had significant antibacterial effects, particularly against resistant strains of Staphylococcus aureus and Escherichia coli. The SAR analysis revealed that modifications at specific positions on the thiazole ring could enhance activity .
Research Findings
| Property | Value/Observation |
|---|---|
| Molecular Weight | 302.34 g/mol |
| IC50 (Antitumor) | Ranges from 1.61 to 23.30 µM |
| Antibacterial Activity | Significant against Gram-positive/negative bacteria |
| Mechanism | Induction of apoptosis in cancer cells |
| SAR Insights | Fluorine substitution enhances activity |
Q & A
Q. What synthetic methodologies are reported for synthesizing N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves:
- Reacting a thiazole precursor (e.g., 2,4-dimethylthiazole) with an oxadiazole-forming agent (e.g., hydrazine derivatives) under basic conditions (e.g., potassium carbonate in DMF).
- Introducing the 2-(2-fluorophenoxy)acetamide moiety via chloroacetylation, followed by coupling with 2-fluorophenol .
- Monitoring reaction progress via TLC and isolating the product through recrystallization or column chromatography. Key Parameters:
- Solvent choice (DMF or dioxane).
- Temperature control (room temperature vs. reflux).
- Stoichiometric ratios (1:1.5 molar ratio of reactants to base).
Q. How is the structural characterization of this compound validated in academic research?
Methodological Answer: Structural validation employs:
- X-ray crystallography : Using programs like SHELXL or SHELXS for refinement . Validation checks include R-factor analysis (e.g., R₁ < 0.05 for high-resolution data) and Hirshfeld surface analysis for intermolecular interactions.
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the thiazole (δ 2.2–2.5 ppm for methyl groups), oxadiazole (δ 8.1–8.3 ppm), and fluorophenyl (δ 6.8–7.2 ppm) moieties.
- HRMS : Molecular ion peak matching the theoretical mass (e.g., m/z 377.12 [M+H]⁺).
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?
Methodological Answer: SAR studies focus on:
- Substituent modification : Varying the thiazole’s methyl groups or fluorophenyl moiety to assess effects on target binding (e.g., kinase inhibition).
- Biological assays : Testing derivatives in in vitro models (e.g., cancer cell lines) and measuring IC₅₀ values. For example, replacing the 2-fluorophenoxy group with 4-fluorophenoxy may alter lipophilicity and bioavailability .
- Computational modeling : Docking studies using software like AutoDock to predict interactions with proteins (e.g., COX-2 or FLAP targets) .
Q. How can researchers resolve contradictions in crystallographic data or synthetic yields across studies?
Methodological Answer: Contradictions may arise from:
Q. What methodologies are recommended for studying this compound’s toxicity in preclinical models?
Methodological Answer:
- In vivo models : Administering graded doses (10–100 mg/kg) to rodents (e.g., Wistar rats) over 28 days, monitoring hematological, hepatic, and renal parameters .
- In vitro assays :
- MTT assay : IC₅₀ determination in HEK-293 cells to assess general cytotoxicity.
- hERG channel screening : Patch-clamp studies to evaluate cardiac toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
